molecular formula C17H24Cl2N2O4S B2965202 2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-diethylacetamide CAS No. 341965-06-8

2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-diethylacetamide

Cat. No.: B2965202
CAS No.: 341965-06-8
M. Wt: 423.35
InChI Key: JNIDTPMPTOFBFP-UHFFFAOYSA-N
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Description

This compound (CAS: 341965-06-8, molecular formula: C₁₇H₂₄Cl₂N₂O₄S, molecular weight: 423.4 g/mol) is a sulfanylacetamide derivative featuring a 2,4-dichloro-5-(2-methoxyethoxy)aniline core.

Properties

IUPAC Name

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-[2-(diethylamino)-2-oxoethyl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Cl2N2O4S/c1-4-21(5-2)17(23)11-26-10-16(22)20-14-9-15(25-7-6-24-3)13(19)8-12(14)18/h8-9H,4-7,10-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIDTPMPTOFBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSCC(=O)NC1=CC(=C(C=C1Cl)Cl)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-diethylacetamide (CAS No. 341965-06-8) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide an in-depth examination of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C17H24Cl2N2O4SC_{17}H_{24}Cl_{2}N_{2}O_{4}S, with a molecular weight of approximately 423.4 g/mol. The structure includes a dichloroaniline moiety and a diethylacetamide functional group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC17H24Cl2N2O4S
Molecular Weight423.4 g/mol
CAS Number341965-06-8

The biological activity of this compound may be attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit affinity towards sigma receptors, which are implicated in various neuropharmacological functions.

Biological Activity

  • Anticancer Activity :
    • Research indicates that compounds similar to this compound have shown cytotoxic effects against cancer cell lines. For instance, analogs have been tested for their ability to induce apoptosis in various tumor types.
    • A study demonstrated that derivatives of dichloroaniline exhibited significant inhibition of cell proliferation in human cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Neuropharmacological Effects :
    • The compound's interaction with sigma receptors may also suggest potential neuroprotective effects. Sigma receptor ligands have been studied for their role in modulating pain and inflammation, indicating that this compound could be evaluated for analgesic properties .
  • Toxicological Profile :
    • Safety data indicate that while the compound exhibits promising biological activity, it also requires careful evaluation regarding its toxicity profile. Studies on related compounds have shown acute toxicity at certain concentrations, necessitating further investigation into the safety margins for therapeutic use .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Sigma Receptor Affinity : A related compound demonstrated high selectivity for sigma receptors, which are involved in pain modulation and neuroprotection. The study found that this compound significantly reduced nociceptive responses in animal models .
  • Cytotoxicity Assays : In vitro assays indicated that derivatives of the compound caused significant cytotoxicity in several cancer cell lines, with IC50 values suggesting effective concentrations for therapeutic application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Sulfur Linkages

Sulfonyl vs. Sulfanyl Groups
  • Sulfonyl Analog: The compound 2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-dimethylacetamide (CAS: 341965-04-6) replaces the sulfur’s thioether (-S-) with a sulfonyl (-SO₂-) group.
  • Sulfinyl Variant: 2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N-methylacetamide (CAS: 341964-82-7) introduces a sulfoxide (-SO-) group, intermediate in oxidation state between sulfanyl and sulfonyl. This may alter metabolic stability and redox activity .
Substitutions on the Acetamide Group
  • Diethyl vs.
  • Fluorophenyl Modifications: Derivatives like 2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide (CAS: 338967-77-4) introduce fluorinated aryl groups, which can enhance metabolic resistance and bioactivity .
Anti-Exudative Activity
  • A study on structurally related acetamides (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives) demonstrated anti-exudative effects comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses. The presence of electron-withdrawing groups (e.g., Cl, NO₂) correlated with enhanced activity .
Heterocyclic Modifications
  • Compounds such as 2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide (CAS: 823833-00-7) incorporate triazole rings, which may improve binding to targets like cyclooxygenase (COX) enzymes .

Physicochemical Properties

Compound Molecular Weight Sulfur Linkage Acetamide Substitution Key Modifications
Target Compound (CAS: 341965-06-8) 423.4 g/mol Sulfanyl (-S-) N,N-diethyl 2-methoxyethoxy, dichloroaniline
Sulfonyl Analog (CAS: 341965-04-6) 427.3 g/mol Sulfonyl (-SO₂-) N,N-dimethyl Increased polarity
Fluorophenyl Derivative (CAS: 338967-77-4) 527.4 g/mol Sulfonyl (-SO₂-) N-(4-fluorophenyl) Fluorophenyl, methoxyphenylsulfonyl
Triazole-Containing Analog (CAS: 823833-00-7) 453.5 g/mol Sulfanyl (-S-) N-(3-fluorophenyl) 1,2,4-triazole, fluorophenyl

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-diethylacetamide?

  • Methodology : Use a two-step approach:

Nucleophilic substitution : React 2,4-dichloro-5-(2-methoxyethoxy)aniline with chloroacetyl chloride to form the 2-chloro-N-substituted acetamide intermediate. Monitor completion via TLC (ethyl acetate/hexane, 3:7) .

Thiol-ether formation : Introduce the sulfanyl group by reacting the intermediate with a thiolate nucleophile (e.g., potassium thioacetate) in DMF under inert conditions. Optimize reaction time (4–6 hr) and temperature (60–80°C) to avoid side products like disulfides .

  • Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical workflow :

  • NMR spectroscopy : Compare 1^1H and 13^13C NMR peaks with computed spectra (e.g., using ACD/Labs or ChemDraw). Key signals include the methoxyethoxy group (δ 3.4–3.6 ppm) and the sulfanyl-linked ethyl group (δ 2.8–3.1 ppm) .
  • Mass spectrometry : Validate molecular ion ([M+H]+^+) via high-resolution MS (HRMS). Expected m/z: ~490.0 (C19_{19}H23_{23}Cl2_2N2_2O4_4S) .
  • X-ray crystallography : If single crystals are obtained (e.g., using slow evaporation in chloroform/methanol), compare bond lengths/angles with literature analogs .

Q. What solvent systems are optimal for solubility and stability studies?

  • Solubility screening : Test in DMSO (stock solutions), ethanol, and acetonitrile. Avoid aqueous buffers (pH <5 or >9) due to potential hydrolysis of the sulfanyl group .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring (C18 column, 0.1% TFA in water/acetonitrile). Degradation products may include oxidized sulfoxide/sulfone derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Case example : Discrepancies in 1^1H NMR splitting patterns may arise from rotational isomerism around the sulfanyl-ethyl bond.

  • Solution : Perform variable-temperature NMR (VT-NMR) in DMSO-d6_6 (25–80°C) to observe coalescence of split peaks, confirming dynamic equilibrium .
  • Computational modeling : Use DFT (e.g., Gaussian 16) to calculate energy barriers between rotamers and correlate with experimental data .

Q. What strategies are effective for optimizing bioactivity through structural modifications?

  • SAR-driven design :

  • Modify the dichloroanilino group : Replace Cl with electron-withdrawing groups (e.g., NO2_2) to enhance electrophilicity for target binding .
  • Vary the methoxyethoxy chain : Shorten or replace with PEG-like spacers to improve solubility and pharmacokinetics .
    • Screening : Test analogs in enzyme inhibition assays (e.g., kinases) or cellular models (e.g., hypoglycemic activity in HepG2 cells, referencing protocols from ) .

Q. How can computational methods predict metabolic pathways or toxicity?

  • In silico tools :

  • Metabolism prediction : Use ADMET Predictor or SwissADME to identify likely Phase I/II metabolites (e.g., sulfoxidation, N-dealkylation) .
  • Toxicity profiling : Run Derek Nexus or ProTox-II to assess hepatotoxicity risks linked to the dichloroanilino moiety .
    • Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .

Q. What mechanistic insights explain conflicting reactivity data in sulfanyl-ether formation?

  • Hypothesis : Competing SN2 vs. radical pathways under varying conditions.

  • Experimental validation :

Radical traps : Add TEMPO to reaction mixtures; inhibited yields suggest radical intermediates .

Kinetic isotope effects : Compare rates with deuterated thiols (kH_H/kD_D >1 indicates hydrogen abstraction in a radical mechanism) .

  • DFT studies : Model transition states for both pathways to identify dominant mechanisms under specific conditions (e.g., solvent polarity, temperature) .

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